molecular formula C8H9F2NO B8542220 Benzenamine, 4-(1,1-difluoroethoxy)-

Benzenamine, 4-(1,1-difluoroethoxy)-

Cat. No.: B8542220
M. Wt: 173.16 g/mol
InChI Key: XQRSISHGKOEKER-UHFFFAOYSA-N
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Description

Benzenamine, 4-(1,1-difluoroethoxy)- is an aromatic amine derivative characterized by a benzene ring substituted with an amine group (-NH₂) at the para position and a 1,1-difluoroethoxy (-OCH₂CF₂) group.

Properties

Molecular Formula

C8H9F2NO

Molecular Weight

173.16 g/mol

IUPAC Name

4-(1,1-difluoroethoxy)aniline

InChI

InChI=1S/C8H9F2NO/c1-8(9,10)12-7-4-2-6(11)3-5-7/h2-5H,11H2,1H3

InChI Key

XQRSISHGKOEKER-UHFFFAOYSA-N

Canonical SMILES

CC(OC1=CC=C(C=C1)N)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituent at the para position significantly influences physical properties such as boiling point, solubility, and molecular weight.

Compound Name Substituent Molecular Weight (g/mol) Boiling Point (°C) Key Physical Property Notes
Benzenamine, 4-(1,1-difluoroethoxy)- -OCH₂CF₂ ~187.15 (estimated) N/A High polarity due to fluorine; likely lower boiling point than bulkier analogs
Benzenamine, 4-ethoxy -OCH₂CH₃ 137.18 ~230–240 (est.) Lower polarity; higher volatility than fluorinated analogs
4-(tert-Butyl)aniline -C(CH₃)₃ 149.24 212–215 Bulky substituent increases hydrophobicity
Benzenamine, 2-[2-(tert-butyl)-5-methylphenoxy]- -OPh(t-Bu, Me) N/A 344.3 High boiling point due to steric bulk

Key Observations :

  • Bulky substituents like tert-butyl or tetramethylbutyl (e.g., in DUSANTOX ODPA, ) increase thermal stability and hydrophobicity, making them suitable for antioxidant applications .

Chemical Reactivity and Electronic Effects

The electronic nature of substituents dictates reactivity in electrophilic aromatic substitution (EAS) and other reactions:

  • Electron-Withdrawing Effects: The difluoroethoxy group (-OCH₂CF₂) is electron-withdrawing due to fluorine’s electronegativity, deactivating the benzene ring and directing incoming electrophiles to meta positions. This contrasts with electron-donating groups like ethoxy (-OCH₂CH₃), which activate the ring for ortho/para substitution . Nitro (-NO₂) and trifluoromethyl (-CF₃) groups (e.g., in ) exhibit stronger deactivation than difluoroethoxy, further reducing reactivity .
  • Steric Effects :

    • Bulky substituents like tert-butyl () or tetramethylbutyl () hinder reaction sites, reducing reaction rates in sterically demanding processes .
    • The difluoroethoxy group, being smaller than tert-butyl, may allow for faster reaction kinetics in substitutions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Benzenamine, 4-(1,1-difluoroethoxy)-, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution, where 4-nitroaniline or a protected aniline derivative reacts with 1,1-difluoroethanol under acidic or basic conditions. Lewis acid catalysts (e.g., AlCl₃) may enhance reactivity by polarizing the aromatic ring . Alternatively, palladium-catalyzed coupling reactions could introduce the difluoroethoxy group. Reaction temperature (40–80°C) and solvent polarity (e.g., DMF or THF) critically affect regioselectivity and yield. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .

Q. Which spectroscopic techniques are most effective for characterizing Benzenamine, 4-(1,1-difluoroethoxy)-?

  • Methodological Answer :

  • NMR : ¹H and ¹⁹F NMR confirm the presence of the difluoroethoxy group (e.g., ¹⁹F signals at δ -120 to -140 ppm for CF₂) and aromatic protons (δ 6.5–7.5 ppm).
  • IR : Stretching vibrations for C-F (1100–1200 cm⁻¹) and NH₂ (3300–3500 cm⁻¹) validate functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z ~186). GC-MS or LC-MS aids in purity assessment .

Q. How does the difluoroethoxy substituent influence the compound’s stability under varying pH and temperature?

  • Methodological Answer : Stability studies should involve accelerated degradation tests:

  • Hydrolytic Stability : Incubate in buffers (pH 1–13) at 25–60°C, monitoring decomposition via HPLC. The electron-withdrawing CF₂ group may reduce hydrolytic susceptibility compared to non-fluorinated analogs.
  • Thermal Stability : TGA/DSC analysis (25–300°C) identifies decomposition temperatures. Steric hindrance from the difluoroethoxy group likely enhances thermal resistance .

Advanced Research Questions

Q. What electronic effects does the 1,1-difluoroethoxy group impart on the aromatic ring, and how can this be computationally modeled?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal the substituent’s electron-withdrawing nature, lowering the ring’s electron density. Natural Bond Orbital (NBO) analysis quantifies hyperconjugation between the CF₂ group and the ring. Spectroscopic shifts in UV-Vis (e.g., λmax changes) experimentally validate computational predictions .

Q. How does this compound compare to tert-butoxy or ethoxy analogs in protecting amine groups during multi-step synthesis?

  • Methodological Answer : Comparative studies involve synthesizing analogs (tert-butoxy, ethoxy, difluoroethoxy) and testing their stability under common reaction conditions (e.g., Grignard reactions, acid catalysis). Monitor deprotection rates via TLC or NMR. The difluoroethoxy group’s stronger electron-withdrawing effect may improve resistance to electrophilic attack but reduce compatibility with strong bases .

Q. How can researchers resolve contradictory spectral data for intermediates in the synthesis of this compound?

  • Methodological Answer : Use orthogonal analytical techniques:

  • X-ray Crystallography : Resolves ambiguous NOE effects in NMR for regiochemical assignments.
  • Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to track reaction pathways and identify byproducts.
  • 2D NMR (COSY, HSQC) : Clarifies coupling patterns in complex mixtures .

Methodological Notes

  • Key References : Synthesis protocols from and , spectroscopic data from NIST ( ), and computational modeling from and form the basis of these FAQs.
  • Advanced Techniques : DFT, HRMS, and stability assays are emphasized for rigorous academic research.

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